molecular formula C11H13Br B14017521 1-Bromo-4-cycloropropyl-3-ethylbenzene

1-Bromo-4-cycloropropyl-3-ethylbenzene

Cat. No.: B14017521
M. Wt: 225.12 g/mol
InChI Key: AYIUUISEUYSDIZ-UHFFFAOYSA-N
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Description

1-Bromo-4-cycloropropyl-3-ethylbenzene is an organic compound with the molecular formula C11H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cycloropropyl-3-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cycloropropyl-3-ethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cycloropropyl-3-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of compounds such as 4-cycloropropyl-3-ethylphenol or 4-cycloropropyl-3-ethylbenzoic acid.

    Oxidation: Formation of 4-cycloropropyl-3-ethylbenzoic acid.

    Reduction: Formation of 4-cycloropropyl-3-ethylbenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-cycloropropyl-3-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the ethyl group.

    4-Cyclopropyl-3-ethylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 1-Bromo-4-cycloropropyl-3-ethylbenzene is unique due to the presence of both the cyclopropyl and ethyl groups on the benzene ring, along with the bromine atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

4-bromo-1-cyclopropyl-2-ethylbenzene

InChI

InChI=1S/C11H13Br/c1-2-8-7-10(12)5-6-11(8)9-3-4-9/h5-7,9H,2-4H2,1H3

InChI Key

AYIUUISEUYSDIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2CC2

Origin of Product

United States

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